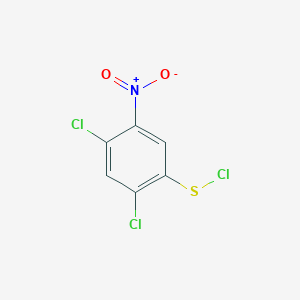
1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene is an organic compound with a complex structure that includes chlorine, sulfur, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene typically involves the chlorination of 2-(chlorosulfanyl)-4-nitrobenzene. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfur group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Products include 1,5-dichloro-2-(alkoxysulfanyl)-4-nitrobenzene.
Reduction: The major product is 1,5-dichloro-2-(chlorosulfanyl)-4-aminobenzene.
Oxidation: The major product is 1,5-dichloro-2-(sulfonyl)-4-nitrobenzene.
科学的研究の応用
1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chlorosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect cellular pathways and processes, making the compound useful in biochemical studies .
類似化合物との比較
Similar Compounds
1,5-Dichloro-2,4-dinitrobenzene: Similar structure but with two nitro groups instead of one nitro and one chlorosulfanyl group.
1,5-Dichloro-2,4-pentanedione: Contains chlorine and carbonyl groups but lacks the nitro and chlorosulfanyl groups.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
90276-98-5 |
|---|---|
分子式 |
C6H2Cl3NO2S |
分子量 |
258.5 g/mol |
IUPAC名 |
(2,4-dichloro-5-nitrophenyl) thiohypochlorite |
InChI |
InChI=1S/C6H2Cl3NO2S/c7-3-1-4(8)6(13-9)2-5(3)10(11)12/h1-2H |
InChIキー |
URAXTFMORHQJJC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1SCl)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



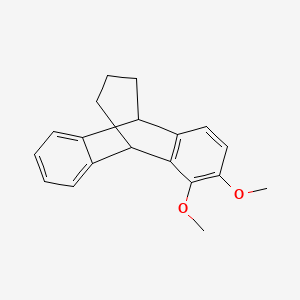
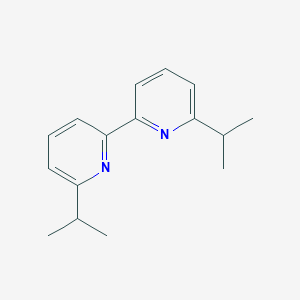
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
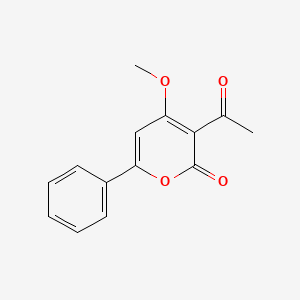
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
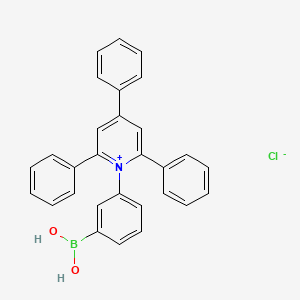
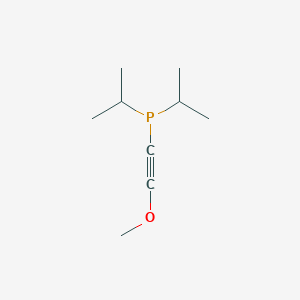
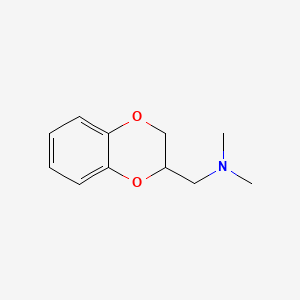
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
